molecular formula C9H6Br2 B2938355 1-Bromo-3-(3-bromoprop-1-ynyl)benzene CAS No. 1333171-42-8

1-Bromo-3-(3-bromoprop-1-ynyl)benzene

Cat. No.: B2938355
CAS No.: 1333171-42-8
M. Wt: 273.955
InChI Key: FYNUWOYCSWNFEL-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromoprop-1-ynyl)benzene is an organic compound with the molecular formula C9H6Br2. It is a halogenated derivative of benzene, featuring a bromine atom attached to the benzene ring and another bromine atom attached to a propynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(3-bromoprop-1-ynyl)benzene can be synthesized through the following route:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-bromoprop-1-ynyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkenes or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide in liquid ammonia for amination reactions.

    Oxidation: Potassium permanganate in aqueous solution for oxidation to carboxylic acids.

    Reduction: Hydrogen gas with palladium on carbon for catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of alkenyl or alkyl derivatives.

Scientific Research Applications

1-Bromo-3-(3-bromoprop-1-ynyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-bromoprop-1-ynyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and addition reactions. The propynyl group can participate in cycloaddition reactions, forming cyclic compounds with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(3-bromoprop-1-ynyl)benzene is unique due to the presence of both bromine and propynyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-3-(3-bromoprop-1-ynyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNUWOYCSWNFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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